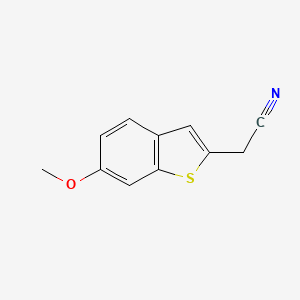
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C7H4F3N3O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a trifluoroacetamido group attached to a pyrazine ring, which imparts distinct reactivity and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine-2-carboxylic acid and 2,2,2-trifluoroacetamide as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate. Additionally, coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) can be employed to activate the carboxylic acid group for nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamido group, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous solvents.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions. The trifluoroacetamido group can enhance binding affinity and specificity in biological assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its fluorinated structure may improve drug stability and bioavailability.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyrazine ring may also participate in π-π stacking interactions, further enhancing binding affinity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the trifluoroacetamido group, resulting in different reactivity and biological activity.
3-(Trifluoromethyl)pyrazine-2-carboxylic acid: Contains a trifluoromethyl group instead of a trifluoroacetamido group, leading to variations in chemical properties and applications.
2,3-Pyrazinedicarboxylic acid:
Uniqueness
3-(2,2,2-Trifluoroacetamido)pyrazine-2-carboxylic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H4F3N3O3 |
|---|---|
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
3-[(2,2,2-trifluoroacetyl)amino]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F3N3O3/c8-7(9,10)6(16)13-4-3(5(14)15)11-1-2-12-4/h1-2H,(H,14,15)(H,12,13,16) |
Clave InChI |
RMRNZKKXAGOOGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)C(=O)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


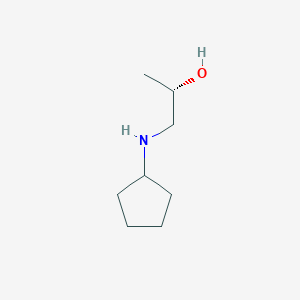
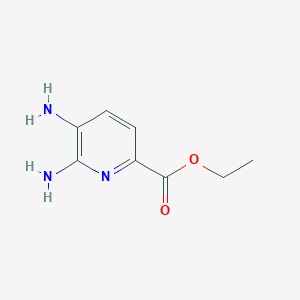
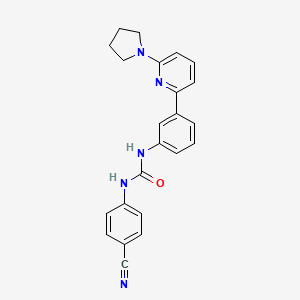

![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)
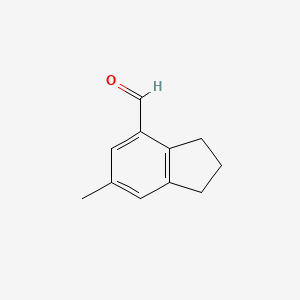


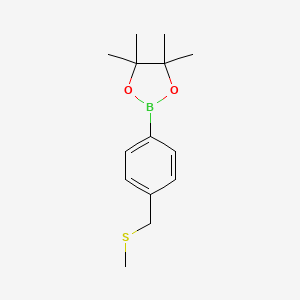
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)

